6-[(E)-2-[5-[(E)-2-[2-methoxy-4-(pyridin-2-ylmethoxy)phenyl]ethenyl]pyrazolidin-3-yl]ethenyl]-1H-indole
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Overview
Description
6-[(E)-2-[5-[(E)-2-[2-methoxy-4-(pyridin-2-ylmethoxy)phenyl]ethenyl]pyrazolidin-3-yl]ethenyl]-1H-indole is a complex organic compound that features a combination of indole, pyrazolidine, and pyridine moieties
Preparation Methods
The synthesis of 6-[(E)-2-[5-[(E)-2-[2-methoxy-4-(pyridin-2-ylmethoxy)phenyl]ethenyl]pyrazolidin-3-yl]ethenyl]-1H-indole can be achieved through several synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. This reaction is known for its mild and functional group-tolerant conditions, making it suitable for the synthesis of complex molecules .
Chemical Reactions Analysis
This compound can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine and indole moieties.
Common reagents and conditions used in these reactions include palladium catalysts for coupling reactions, strong acids or bases for substitution reactions, and specific oxidizing or reducing agents depending on the desired transformation.
Scientific Research Applications
The scientific research applications of 6-[(E)-2-[5-[(E)-2-[2-methoxy-4-(pyridin-2-ylmethoxy)phenyl]ethenyl]pyrazolidin-3-yl]ethenyl]-1H-indole are diverse:
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.
Biology: It may have potential as a bioactive molecule, interacting with various biological targets.
Medicine: The compound could be explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: It may be used in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism by which 6-[(E)-2-[5-[(E)-2-[2-methoxy-4-(pyridin-2-ylmethoxy)phenyl]ethenyl]pyrazolidin-3-yl]ethenyl]-1H-indole exerts its effects depends on its interaction with molecular targets. For example, if it acts as an enzyme inhibitor, it may bind to the active site of the enzyme, preventing substrate binding and subsequent catalytic activity. The specific pathways involved would depend on the biological context in which the compound is used.
Comparison with Similar Compounds
Similar compounds to 6-[(E)-2-[5-[(E)-2-[2-methoxy-4-(pyridin-2-ylmethoxy)phenyl]ethenyl]pyrazolidin-3-yl]ethenyl]-1H-indole include other indole derivatives and pyrazolidine-containing molecules. These compounds may share similar structural features but differ in their functional groups or overall molecular architecture. The uniqueness of this compound lies in its specific combination of functional groups, which may confer unique properties or activities compared to other similar molecules.
Properties
Molecular Formula |
C28H28N4O2 |
---|---|
Molecular Weight |
452.5 g/mol |
IUPAC Name |
6-[(E)-2-[5-[(E)-2-[2-methoxy-4-(pyridin-2-ylmethoxy)phenyl]ethenyl]pyrazolidin-3-yl]ethenyl]-1H-indole |
InChI |
InChI=1S/C28H28N4O2/c1-33-28-18-26(34-19-25-4-2-3-14-29-25)12-9-22(28)8-11-24-17-23(31-32-24)10-6-20-5-7-21-13-15-30-27(21)16-20/h2-16,18,23-24,30-32H,17,19H2,1H3/b10-6+,11-8+ |
InChI Key |
PYRVYDHIXIOCLH-NSJFVGFPSA-N |
Isomeric SMILES |
COC1=C(C=CC(=C1)OCC2=CC=CC=N2)/C=C/C3CC(NN3)/C=C/C4=CC5=C(C=C4)C=CN5 |
Canonical SMILES |
COC1=C(C=CC(=C1)OCC2=CC=CC=N2)C=CC3CC(NN3)C=CC4=CC5=C(C=C4)C=CN5 |
Origin of Product |
United States |
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